molecular formula C43H68N12O9 B12113483 (Des-Asp1,Ile8)-Angiotensin II

(Des-Asp1,Ile8)-Angiotensin II

Cat. No.: B12113483
M. Wt: 897.1 g/mol
InChI Key: MOLXDYACMRLMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Des-Asp1,Ile8)-Angiotensin II is a modified form of Angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Des-Asp1,Ile8)-Angiotensin II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial or mammalian cell systems, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Des-Asp1,Ile8)-Angiotensin II can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

(Des-Asp1,Ile8)-Angiotensin II has several scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of angiotensin peptides in physiological processes.

    Medicine: Developing potential therapeutic agents for conditions like hypertension and heart failure.

    Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Des-Asp1,Ile8)-Angiotensin II involves binding to angiotensin receptors, particularly the angiotensin II type 1 receptor (AT1R). This binding triggers a cascade of intracellular signaling pathways that regulate blood pressure, fluid balance, and other physiological functions.

Comparison with Similar Compounds

Similar Compounds

    Angiotensin II: The parent compound with a similar structure and function.

    Angiotensin I: A precursor to angiotensin II with different biological activity.

    Angiotensin III: Another derivative with distinct physiological effects.

Uniqueness

(Des-Asp1,Ile8)-Angiotensin II is unique due to the specific modifications at positions 1 and 8, which may alter its binding affinity and activity compared to other angiotensin peptides. These modifications can provide insights into the structure-activity relationships of angiotensin peptides and their potential therapeutic applications.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXDYACMRLMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68N12O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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